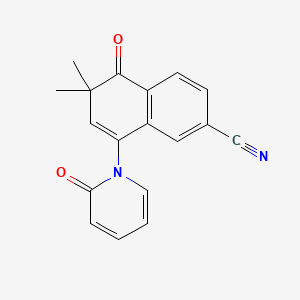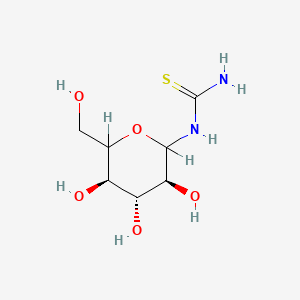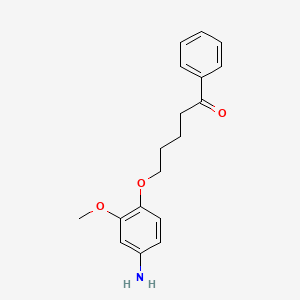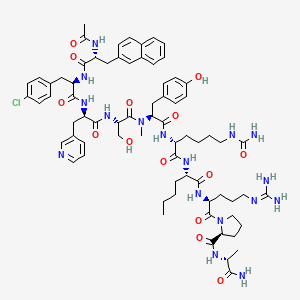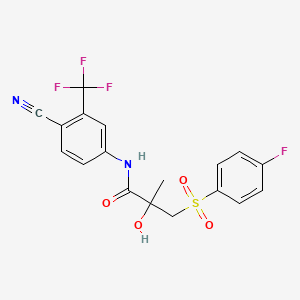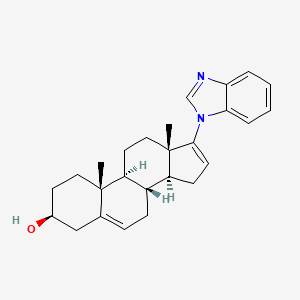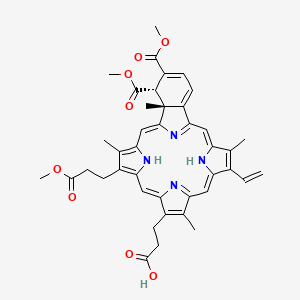
Visudyne
概要
説明
Verteporfin, also known as Visudyne, is a benzoporphyrin derivative used as a photosensitizer for photodynamic therapy . It is primarily used to eliminate abnormal blood vessels in the eye associated with conditions such as the wet form of macular degeneration .
Synthesis Analysis
Verteporfin’s synthesis involves a convergent synthesis of the dipyrrin half of protoporphyrin IX dimethyl ester (PPIX-DME), where the sensitive vinyl group is created at the final stage by a dehydroiodination reaction . Two other dipyrrin derivatives were synthesized, including dipyrrin 19, which contains two vinyl groups .
Molecular Structure Analysis
Verteporfin’s molecular formula is C41H42N4O8 . Its average mass is 718.794 Da, and its monoisotopic mass is 718.300293 Da . The structure of Verteporfin includes double-bond stereo and two defined stereocentres .
Chemical Reactions Analysis
Verteporfin’s chemical reactions involve the production of highly reactive, short-lived singlet oxygen and other reactive oxygen radicals when stimulated by nonthermal red light with a wavelength of 689 nm in the presence of oxygen . This results in local damage to the endothelium and blockage of the vessels .
Physical And Chemical Properties Analysis
Its physical and chemical properties are consistent with its structure .
科学的研究の応用
網膜脈絡膜疾患に対する光線力学療法
光線力学療法(PDT)は、眼科において細胞および組織の死滅を誘発するために広く用いられており、ベルテポルフィンを用いたPDTは、 . 脈絡膜血管異常を標的とし、血管の選択的閉塞を誘発する . 当初は、加齢黄斑変性(AMD)の脈絡膜新生血管の治療に使用された . しかし、血管内皮増殖因子受容体阻害剤による治療の導入に伴い、PDTの臨床ターゲットは、中心性漿液性網膜脈絡膜症、多発性脈絡膜血管症、脈絡膜血管腫など、他の網膜脈絡膜疾患に移行している .
がん治療
ベルテポルフィンは、肺がんの臨床前研究および臨床試験で有望な結果を示している . また、頭頸部がんの術後補助療法としても有効である . 非メラノーマ皮膚がんは、ベルテポルフィンを用いたPDTで効果的に治療されている . 前立腺がんと乳がんでは、腫瘍特異的取り込みと治療反応を改善するための標的型光増感剤の開発が研究されている .
軟部肉腫の治療
ベルテポルフィンは、その抗増殖特性、すなわちHippoシグナル経路の阻害と光線力学療法によって、肉腫に画期的な変化をもたらす可能性がある . 複数のサブタイプでこの経路の活性化が増加しているため、肉腫の状況におけるHippoシグナル経路に対するベルテポルフィンの効果は特に検討されている .
光断片化チャネル
ベルテポルフィンは、湿性加齢黄斑変性の治療に使用される光線力学療法(PDT)のための光増感剤であり、689 nmの赤色光によって活性化される . レーザーインターフェース型質量分析計を用いて250~790 nmの幅広い光励起範囲で実施された、気相における光断片化チャネルの研究は、この光誘起性薬物の熱分解産物と光産物に関するユニークな新しい情報を提供している .
Hippoシグナル経路の阻害
ベルテポルフィンには、BPD-MACとBPD-MADの2つの位置異性体があり、1:1の比率で存在し、異性体(シス型およびトランス型)の可能性は等しい . ベルテポルフィンは、TEAD–YAP転写関連を阻害することで、YAP誘発性肝臓過成長を抑制することが報告されている .
抗ウイルス特性
最近の研究では、ベルテポルフィンが強力な抗ウイルス特性を示し、SARS-CoV-2感染を予防できることが示されている .
作用機序
Target of Action
Visudyne, also known as Verteporfin, primarily targets abnormal blood vessels in the eye, specifically choroidal vascular abnormalities . These abnormal vessels are often associated with conditions such as wet form macular degeneration, pathological myopia, and presumed ocular histoplasmosis .
Mode of Action
Verteporfin is a photosensitizing agent, meaning it changes when exposed to light. It is used in photodynamic therapy (PDT), a treatment method that uses light (generally from a laser) to activate a photosensitizing agent . When Verteporfin is activated by nonthermal red light (wavelength of 693 nm) in the presence of oxygen, it produces highly reactive short-lived singlet oxygen and other reactive oxygen radicals . This results in local damage to the endothelium (inner lining of blood vessels) and blockage of the vessels .
Biochemical Pathways
The primary biochemical pathway affected by Verteporfin is the generation of reactive oxygen species (ROS) upon photoactivation . The ROS can cause micro damage to biological structures, leading to local vascular occlusion . Additionally, Verteporfin has been reported to inhibit the Hippo signaling pathway, which regulates organ size and tumorigenesis .
Pharmacokinetics
Verteporfin is administered intravenously over a 10-minute period at a dose of 6 mg/m^2 body surface area . The infusion is followed by light activation of Verteporfin at 15 minutes after the start of the infusion . Verteporfin is excreted primarily via the biliary (hepatic) route .
Result of Action
The action of Verteporfin leads to the elimination of abnormal blood vessels in the eye, specifically in conditions like wet form macular degeneration . This results in the selective occlusion of these vessels, thereby preventing further damage to the eye .
Action Environment
The efficacy of Verteporfin is influenced by environmental factors such as light and oxygen. The presence of light is crucial for the activation of Verteporfin, and oxygen is necessary for the production of reactive oxygen species . After injection with Verteporfin, patients should avoid exposure of skin or eyes to direct sunlight or bright indoor light for 5 days . Furthermore, genetic factors and lifestyle habits such as smoking and alcohol intake can also influence the efficacy of Verteporfin .
Safety and Hazards
In case of exposure, it is recommended to move the person into fresh air and give artificial respiration if not breathing . Skin contact should be treated with soap and plenty of water, and eyes should be flushed with water as a precaution . Special hazards arising from the substance include carbon oxides and nitrogen oxides .
特性
IUPAC Name |
3-[(23S,24R)-14-ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-9-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H42N4O8/c1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)25(12-15-37(48)51-6)33(44-30)18-32-24(11-14-36(46)47)21(3)28(43-32)16-31(23)42-29/h9-10,13,16-19,38,42,44H,1,11-12,14-15H2,2-8H3,(H,46,47)/t38-,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZALCGQUPRCGW-ZSFNYQMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)C(=C3C)CCC(=O)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]6([C@@H](C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)C(=C3C)CCC(=O)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H42N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031353, DTXSID30892511 | |
| Record name | BPD-MA-A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Verteporfin C5 isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30892511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Verteporfin is transported in the plasma primarily by lipoproteins. Once verteporfin is activated by light in the presence of oxygen, highly reactive, short-lived singlet oxygen and reactive oxygen radicals are generated. Light activation of verteporfin results in local damage to neovascular endothelium, resulting in vessel occlusion. Damaged endothelium is known to release procoagulant and vasoactive factors through the lipo-oxygenase (leukotriene) and cyclo-oxygenase (eicosanoids such as thromboxane) pathways, resulting in platelet aggregation, fibrin clot formation and vasoconstriction. Verteporfin appears to somewhat preferentially accumulate in neovasculature, including choroidal neovasculature. However, animal models indicate that the drug is also present in the retina. As singlet oxygen and reactive oxygen radicals are cytotoxic, Verteporfin can also be used to destroy tumor cells. | |
| Record name | Verteporfin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00460 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
129497-78-5, 133513-12-9 | |
| Record name | Verteporfin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129497785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verteporfin C isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133513129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verteporfin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00460 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BPD-MA-A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CL-315555 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WU713D62N9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Verteporfin in the context of cancer treatment?
A1: Verteporfin, independent of light activation, can disrupt the interaction between Yes-associated protein 1 (YAP1) and TEA domain transcription factors (TEAD) [, , , ]. This interaction is essential for the transcriptional activation of target genes downstream of YAP1, a key regulator of cell proliferation and survival often overexpressed in cancer.
Q2: How does Verteporfin affect YAP1 protein levels?
A2: Verteporfin treatment leads to a decrease in both cytoplasmic and nuclear YAP1 levels. This effect is attributed to lysosome-dependent degradation of the YAP1 protein [].
Q3: What are the downstream consequences of Verteporfin-mediated YAP1 inhibition in cancer cells?
A3: Inhibiting YAP1 with Verteporfin has been shown to decrease the expression of YAP1 target genes []. This, in turn, leads to several anti-cancer effects including decreased cell proliferation, induction of apoptosis, suppression of migration and invasion, and impairment of cancer stem cell characteristics like melanosphere formation and ALDH+ cell populations [, , , , , ].
Q4: Does Verteporfin impact other signaling pathways in cancer cells?
A4: Research suggests that Verteporfin can influence additional pathways beyond YAP1 inhibition. For instance, in KRAS-mutant lung cancer cells, Verteporfin treatment triggers ER stress, ultimately leading to apoptotic cell death []. This effect appears to be partially independent of YAP1 inhibition, indicating Verteporfin’s potential to target multiple vulnerabilities in cancer cells.
Q5: How does Verteporfin affect the tumor microenvironment?
A5: Verteporfin has been shown to modulate the tumor microenvironment, specifically the immune cell composition []. Studies utilizing flow cytometry and single-cell RNA sequencing revealed that Verteporfin treatment in a cholangiocarcinoma model led to an increased ratio of anti-tumor M1 macrophages to pro-tumor M2 macrophages []. Additionally, Verteporfin increased the activation of CD8+ T cells, crucial components of the anti-tumor immune response [, ].
Q6: What is the molecular formula and weight of Verteporfin?
A6: Verteporfin, chemically known as benzoporphyrin derivative monoacid ring A, has the molecular formula C41H42N4O8 and a molecular weight of 718.79 g/mol.
Q7: Has Verteporfin been successfully incorporated into drug delivery systems?
A7: Yes, Verteporfin has been successfully encapsulated within nanostructured lipid carriers (NLC) []. This formulation has shown improved tumor targeting and reduced systemic toxicity in an ovarian cancer model, highlighting the potential of nanoformulations to enhance Verteporfin delivery and therapeutic efficacy.
Q8: Are there other drug delivery systems being explored for Verteporfin?
A8: Beyond NLCs, researchers have explored biodegradable poly(ethylene glycol)-poly(beta-amino ester)-poly(ethylene glycol) (PEG-PBAE-PEG) triblock copolymer micelles for Verteporfin delivery []. These micelles can be engineered to control their morphology, potentially enabling evasion of macrophage uptake and improving tumor targeting.
Q9: What in vitro models have been used to study Verteporfin's anti-cancer activity?
A9: A variety of human cancer cell lines have been used to study Verteporfin's effects. These include uveal melanoma cell lines (e.g., 92.1, Mel 270, Omm 1, Omm 2.3), head and neck squamous cell carcinoma cell lines (both HPV-positive and HPV-negative), and ovarian cancer cell lines, among others [, , ]. Researchers have employed standard assays such as MTS assays for cell viability, flow cytometry for apoptosis analysis, Western blotting for protein expression, and transwell assays for migration and invasion [, , ].
Q10: What in vivo models have been used to evaluate Verteporfin in cancer?
A10: Preclinical studies have utilized various animal models to assess Verteporfin’s anti-cancer efficacy. These include subcutaneous and orthotopic xenograft models in mice bearing human tumor cells, including models of breast cancer, lung cancer, uveal melanoma, and chordoma [, , , , ].
Q11: What have preclinical studies revealed about Verteporfin's efficacy in combination with radiotherapy?
A11: Preclinical data suggest that Verteporfin can enhance the efficacy of radiotherapy. In chordoma models, Verteporfin exhibited both additive and synergistic effects when combined with radiation []. This enhanced radiosensitivity is attributed to Verteporfin’s ability to inhibit DNA damage repair mechanisms and increase the proportion of cells in the G2/M cell cycle phase, a stage where cells are more susceptible to radiation []. Similar radiosensitizing effects have been observed in models of lung and breast cancer metastatic to the spine [].
Q12: Have any resistance mechanisms to Verteporfin been identified?
A12: Research on Verteporfin resistance is ongoing. One study identified SOX4, a downstream target of TGFβ signaling, as a potential mediator of Verteporfin resistance in breast cancer cells []. Cells with elevated SOX4 expression showed increased resistance to Verteporfin, suggesting that targeting both SOX4 and YAP1 might be a promising strategy to overcome resistance [].
Q13: What strategies are being investigated to improve Verteporfin delivery to tumors?
A13: Two main strategies have been explored to enhance Verteporfin delivery:
- Nanoparticle Encapsulation: Encapsulating Verteporfin within nanocarriers, such as NLCs, improves drug solubility, prolongs circulation time, and enhances tumor accumulation, ultimately leading to better therapeutic efficacy and reduced systemic toxicity [].
- Micelle Formation: Biodegradable PEG-PBAE-PEG triblock copolymer micelles have been investigated for their ability to encapsulate and release Verteporfin in a pH-dependent manner []. Modifying the micelle morphology, specifically creating high-aspect-ratio filamentous micelles, has demonstrated reduced uptake by macrophages, suggesting improved tumor targeting capabilities [].
Q14: What is the historical context of Verteporfin in medicine?
A14: Verteporfin was initially developed and received FDA approval for the treatment of age-related macular degeneration (AMD), particularly for neovascular AMD [, ]. Its use in photodynamic therapy (PDT) for AMD demonstrated the ability to slow vision loss in patients with predominantly classic subfoveal choroidal neovascularization [, , ].
Q15: How has the focus of Verteporfin research evolved?
A15: While initially focused on its application in ophthalmology, research on Verteporfin has expanded to explore its potential as an anti-cancer agent [, , , , , , , , , , , , , , , ]. This shift is driven by its ability to inhibit YAP1, a promising target in oncology. Preclinical studies have shown encouraging results, prompting further investigation into its application in various cancer types.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate](/img/structure/B1683735.png)
